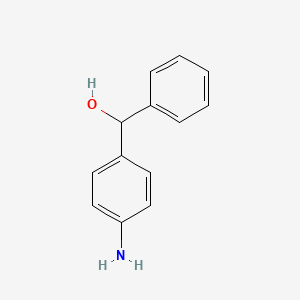

(4-Aminophenyl)(phenyl)methanol

Descripción general

Descripción

(4-Aminophenyl)(phenyl)methanol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

(4-Aminophenyl)(phenyl)methanol has been utilized in various organic synthesis processes. For instance, its derivatives are used in the sequential alkylation and heterocyclization of β-(2-aminophenyl)-α,β-ynones, leading to the production of functionalized 4-alkylquinolines. This process, promoted by electrogenerated carbanions, demonstrates moderate to high yields, highlighting its efficiency in synthesizing quinoline derivatives (Arcadi et al., 2007).

Role in Lipid Dynamics

Methanol, a common solvent for this compound, significantly influences lipid dynamics in biological and synthetic membranes. Studies using small-angle neutron scattering revealed that methanol affects the transfer and flip-flop kinetics of lipids in membranes, with potential implications for understanding membrane structure-function relationships (Nguyen et al., 2019).

Development of Novel Protecting Groups

The compound tris(4-azidophenyl)methanol, a derivative of this compound, has been identified as a novel and multifunctional thiol protecting group. This compound is useful in peptoid synthesis and can be cleaved under mild conditions, providing new avenues for material chemistry applications (Qiu et al., 2023).

Catalysis and Reaction Enhancement

This compound derivatives have been employed in palladium-catalyzed C-H halogenation reactions. These reactions demonstrate advantages such as higher yields, better selectivity, and practicality compared to traditional methods. This highlights the role of such compounds in enhancing catalytic reactions and increasing chemical diversity (Sun et al., 2014).

Applications in Fluorescent Logic Gates

Compounds derived from this compound have been used in the creation of fluorescent logic gates. These compounds exhibit changes in fluorescent properties based on solvent polarity, pH, metal ions, and other factors. Such characteristics make them suitable for applications in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Antiinflammatory Activity

A series of 4-aminobenzophenones, structurally related to this compound, demonstrated potent anti-inflammatory activity. These compounds inhibited the release of proinflammatory cytokines and were found to be selective inhibitors of p38 MAP kinase, indicating their potential in anti-inflammatory drug development (Ottosen et al., 2003).

Safety and Hazards

“(4-Aminophenyl)(phenyl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, and germ cell mutagenicity . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Direcciones Futuras

The future directions for “(4-Aminophenyl)(phenyl)methanol” could involve its use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . It could also be used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Propiedades

IUPAC Name |

(4-aminophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLALGQXFSSDNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287355 | |

| Record name | (4-aminophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25782-57-4 | |

| Record name | NSC50521 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-aminophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)